molecular formula C23H26N4O7 B601760 Alosetron N-β-D-Glucuronide CAS No. 863485-56-7

Alosetron N-β-D-Glucuronide

Cat. No.: B601760
CAS No.: 863485-56-7
M. Wt: 470.49
InChI Key:
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Description

Mechanism of Action

Target of Action

Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Biochemical Pathways

It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Pharmacokinetics

Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .

Action Environment

The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.

Industrial Production Methods

Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.

Chemical Reactions Analysis

Types of Reactions

Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

    Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis of this compound is Alosetron itself .

Properties

CAS No.

863485-56-7

Molecular Formula

C23H26N4O7

Molecular Weight

470.49

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid

Origin of Product

United States

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